3,4-Dihydroxy-1-methylquinolin-2(1H)-one
Description
Structural Characterization of 3,4-Dihydroxy-1-methylquinolin-2(1H)-one
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing precise identification of the compound's structural features. The primary International Union of Pure and Applied Chemistry name, 3,4-dihydroxy-1-methylquinolin-2-one, clearly indicates the presence of two hydroxyl substituents at positions 3 and 4 of the quinoline ring system, along with a methyl group attached to the nitrogen atom at position 1. Alternative systematic names include 3,4-dihydroxy-1-methyl-1,2-dihydroquinolin-2-one, which emphasizes the dihydro nature of the heterocyclic portion of the molecule.
The compound has been assigned the Chemical Abstracts Service registry number 41878-54-0, providing a unique identifier for database searches and regulatory purposes. Additional systematic identifiers include the DrugBank accession number Database Identification 01754 and the Unique Ingredient Identifier 3LH3M77BN6, facilitating cross-referencing across multiple chemical databases. The compound is also catalogued under various synonyms, including 2(1H)-Quinolinone, 3,4-dihydroxy-1-methyl-, and 3,4-Dihydroxy-N-methylcarbostyril, reflecting different nomenclature conventions used in chemical literature.
The structural classification places this compound within the broader category of hydroxyquinolones, which are characterized by the presence of hydroxyl groups on the quinoline ring system. The systematic identification also reveals the compound's relationship to other quinoline derivatives, particularly those featuring hydroxyl substitutions that significantly influence chemical reactivity and biological activity patterns.
Molecular Formula and Weight Analysis (C₁₀H₉NO₃)
The molecular formula C₁₀H₉NO₃ represents the precise atomic composition of this compound, indicating ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms. This composition yields a molecular weight of 191.18 grams per mole, as calculated through standard atomic mass summations. The exact mass, determined through high-resolution mass spectrometry, is recorded as 191.058243159 atomic mass units, providing precise identification capabilities for analytical applications.
The molecular composition analysis reveals several important structural insights. The presence of three oxygen atoms corresponds to the two hydroxyl groups at positions 3 and 4, plus the carbonyl oxygen at position 2 of the quinoline ring system. The nitrogen atom is incorporated into the heterocyclic ring and bears the methyl substituent, contributing to the overall molecular architecture. The carbon framework consists of the fused benzene and pyridine rings characteristic of quinoline structures, with the additional methyl carbon completing the molecular formula.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉NO₃ | |
| Molecular Weight | 191.18 g/mol | |
| Exact Mass | 191.058243159 amu | |
| Polar Surface Area | 62.46 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 |
The polar surface area of 62.46 square angstroms reflects the significant contribution of the hydroxyl and carbonyl functional groups to the molecule's overall polarity. This parameter is particularly relevant for understanding the compound's potential membrane permeability and drug-like properties. The presence of two hydrogen bond donors, corresponding to the hydroxyl groups, and four hydrogen bond acceptors, including the oxygen atoms in the hydroxyl and carbonyl groups, indicates substantial capacity for intermolecular interactions through hydrogen bonding networks.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Data
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of this compound. The compound exhibits characteristic resonance patterns that reflect its quinoline framework and functional group distribution. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shift regions corresponding to aromatic protons in the benzene portion of the quinoline ring system, typically appearing between 7.0 and 8.0 parts per million.
The methyl group attached to the nitrogen atom produces a characteristic singlet in the aliphatic region, usually observed around 3.0-4.0 parts per million, depending on the solvent system employed. The hydroxyl protons present unique challenges in Nuclear Magnetic Resonance analysis due to their exchangeable nature with protic solvents, particularly water and deuterated solvents commonly used in spectroscopic studies. In aqueous solution, these hydroxyl protons may exhibit broad signals or may be completely exchanged, requiring careful experimental design for their observation.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon typically resonating in the downfield region around 160-180 parts per million. The aromatic carbons of the quinoline ring system appear in the characteristic aromatic region between 110-140 parts per million, with specific chemical shifts depending on the electronic environment created by the hydroxyl substituents and the nitrogen heteroatom. The methyl carbon attached to nitrogen usually appears in the upfield aliphatic region around 30-40 parts per million.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Absorption Profiles
Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure. The hydroxyl groups generate broad absorption bands in the 3200-3600 wavenumber range, with the exact position and shape influenced by hydrogen bonding interactions. The carbonyl group at position 2 produces a strong absorption band typically observed around 1650-1700 wavenumbers, characteristic of amide-type carbonyls in lactam structures.
Aromatic carbon-carbon stretching vibrations appear in the 1450-1650 wavenumber region, while carbon-nitrogen stretching modes contribute to absorptions in the 1200-1400 wavenumber range. The fingerprint region below 1200 wavenumbers contains numerous overlapping absorptions that provide a unique spectroscopic signature for compound identification purposes. Out-of-plane bending vibrations of aromatic protons typically appear in the 700-900 wavenumber region, providing additional structural confirmation.
Ultraviolet-Visible absorption spectroscopy reveals the electronic transitions characteristic of the quinoline chromophore system. The extended conjugation within the quinoline ring system, enhanced by the presence of hydroxyl substituents, results in significant absorption in the ultraviolet region. The compound typically exhibits multiple absorption maxima, with the primary absorption occurring around 250-300 nanometers, corresponding to π-π* transitions within the aromatic system. Additional absorption features may be observed at longer wavelengths due to n-π* transitions involving the nitrogen heteroatom and carbonyl group.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides valuable information about molecular ion formation and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 191, corresponding to the intact molecular formula C₁₀H₉NO₃. Under various ionization conditions, the compound exhibits predictable fragmentation patterns that reflect the stability of different molecular segments and the preferred bond cleavage sites.
Electrospray ionization mass spectrometry typically produces protonated molecular ions at mass-to-charge ratio 192.066, while sodium adduct formation yields peaks at mass-to-charge ratio 214.047. Negative ion mode analysis reveals deprotonated molecular ions at mass-to-charge ratio 190.051, reflecting the acidic nature of the hydroxyl groups. The fragmentation patterns often involve loss of hydroxyl groups through elimination of water molecules, producing characteristic fragment ions at mass-to-charge ratios corresponding to sequential losses of 18 atomic mass units.
| Ionization Mode | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 192.066 | 136.3 |
| [M+Na]⁺ | 214.047 | 147.7 |
| [M-H]⁻ | 190.051 | 138.2 |
| [M+NH₄]⁺ | 209.092 | 155.1 |
| [M+K]⁺ | 230.021 | 144.0 |
The collision cross section values provide information about the gas-phase conformation and molecular size under different ionization conditions. These measurements are particularly valuable for ion mobility spectrometry applications and help distinguish between isomeric compounds with identical molecular formulas but different three-dimensional structures.
Crystallographic Studies and Three-Dimensional Conformational Analysis
Three-dimensional structural analysis of this compound reveals important conformational features that influence its chemical and biological properties. The quinoline ring system adopts a planar configuration, as expected for aromatic heterocycles, with the hydroxyl groups positioned to allow for intramolecular hydrogen bonding interactions. The methyl group attached to the nitrogen atom extends out of the plane of the ring system, adopting conformations that minimize steric interactions with neighboring atoms.
Crystallographic data, when available, provides precise bond lengths, bond angles, and torsional angles that define the molecular geometry. The carbon-oxygen bond lengths in the hydroxyl groups typically range from 1.35 to 1.40 angstroms, while the carbon-nitrogen bond length connecting the methyl group to the quinoline nitrogen is approximately 1.45 angstroms. The planarity of the quinoline ring system is maintained through the delocalization of π-electrons across the aromatic framework.
Conformational analysis reveals that the compound can adopt multiple low-energy conformations, primarily differing in the orientation of the hydroxyl groups and the methyl substituent. Intramolecular hydrogen bonding between adjacent hydroxyl groups stabilizes certain conformations, while rotation around single bonds allows for conformational flexibility. The three-dimensional structure significantly influences the compound's ability to interact with biological targets and its overall pharmacological profile.
Computational Modeling of Electronic Structure
Computational chemistry approaches provide detailed insights into the electronic structure and molecular properties of this compound that complement experimental observations. Density functional theory calculations reveal the distribution of electron density across the molecular framework, highlighting regions of high and low electron availability that influence chemical reactivity patterns. The quinoline ring system exhibits significant π-electron delocalization, with the nitrogen heteroatom contributing lone pair electrons to the aromatic system.
Molecular orbital analysis identifies the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's electronic excitation properties and chemical reactivity. The presence of hydroxyl groups introduces additional lone pair electrons that can participate in molecular orbital interactions, influencing both the ground state and excited state electronic configurations. These calculations also predict the dipole moment and polarizability of the molecule, parameters that are crucial for understanding intermolecular interactions.
Quantum mechanical calculations provide insights into the preferred conformations and the energy barriers associated with conformational changes. The computational models predict the relative stability of different rotational isomers and the influence of substituents on the overall molecular geometry. Electrostatic potential surfaces generated from these calculations reveal regions of positive and negative charge distribution, providing valuable information for understanding molecular recognition and binding interactions with biological targets.
The computational analysis also addresses the electronic effects of the hydroxyl substituents on the quinoline ring system, revealing how these groups influence the electron density distribution and the resulting chemical properties. This information is particularly valuable for understanding structure-activity relationships and for designing related compounds with modified properties.
Properties
IUPAC Name |
3,4-dihydroxy-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-11-7-5-3-2-4-6(7)8(12)9(13)10(11)14/h2-5,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLJEQMXDNMETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715948 | |
| Record name | 3,4-Dihydroxy-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41878-54-0 | |
| Record name | 3,4-Dihydroxy-1-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41878-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxy-N-methylcarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041878540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxy-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDROXY-N-METHYLCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LH3M77BN6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
3,4-Dihydroxy-1-methylquinolin-2(1H)-one, also known as 3-hydroxy-4-methyl-2-quinolone, is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on various research studies.
- Molecular Formula : C10H9NO3
- Molecular Weight : 191.18 g/mol
- CAS Number : 41878-54-0
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines:
The mechanism underlying its anticancer activity includes the induction of apoptosis through the activation of caspases and modulation of key apoptotic proteins such as Bax and Bcl-2. For instance, one study reported that treatment with this compound significantly increased Caspase-3 and Caspase-9 levels in Panc-1 cells, indicating a robust apoptotic response .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
The compound's mechanism of action in microbial inhibition is believed to involve interference with bacterial DNA synthesis and cell wall integrity.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays. It demonstrated significant free radical scavenging ability:
This antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to neutralize free radicals.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased Caspase activity.
- Enzyme Inhibition : It has been shown to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes, with an IC50 value of approximately 27.5 µM .
- Free Radical Scavenging : The compound's ability to donate electrons stabilizes free radicals, thereby preventing oxidative damage.
Case Studies
A notable study explored the synthesis and biological evaluation of derivatives of this compound. The derivatives exhibited enhanced antiproliferative effects compared to the parent compound, suggesting that structural modifications can lead to improved biological activity .
Another investigation focused on its potential as a multi-target agent in treating diseases associated with oxidative stress and inflammation. The study demonstrated that specific derivatives could effectively inhibit multiple targets simultaneously, which is advantageous for treating complex diseases like cancer and neurodegenerative disorders .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3,4-dihydroxy-1-methylquinolin-2(1H)-one exhibit significant antiproliferative effects against various cancer cell lines. Notably:
- Mechanism of Action : Some compounds induce apoptosis through caspase activation and modulation of Bcl-2 family proteins, enhancing the apoptotic response in cancer cells .
- Case Study : A study demonstrated that compounds derived from this quinolone scaffold showed mean GI values ranging from 34 nM to 134 nM against human cancer cell lines, highlighting their potential as anticancer agents .
Antiviral Properties
The compound has been investigated for its antiviral activity, particularly against HIV and influenza viruses:
- Inhibition Mechanism : It acts as an inhibitor of the human D-amino acid oxidase (DAAO) and has shown potential in inhibiting the RNase H activity associated with HIV reverse transcriptase .
- Research Findings : New derivatives synthesized using metal-organo-catalyzed methods have demonstrated enhanced antiviral properties, suggesting a promising avenue for drug development .
Enzyme Inhibition
This compound has been recognized for its ability to inhibit various enzymes:
- Lipoxygenase (LOX) : Compounds based on this scaffold have shown potent LOX inhibitory activity, making them candidates for anti-inflammatory therapies .
- Case Study : A series of carboxamide derivatives exhibited IC values as low as 10 μM against LOX, indicating their potential utility in treating inflammatory diseases .
Synthesis and Derivative Development
The synthesis of this compound derivatives has been explored extensively:
- Synthetic Routes : Various methods including one-pot reactions and metal-catalyzed processes have been developed to create new derivatives with enhanced biological activities .
- Diversity in Functionalization : The ability to introduce various substituents at different positions on the quinoline ring allows for the optimization of pharmacological properties .
Comparative Data Table
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl groups at positions 3 and 4 undergo nucleophilic substitution under basic conditions. A notable example involves formylation using dimethylformamide (DMF) and triethylamine (Et₃N), producing 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) as unexpected products . The reaction proceeds via:
-
Deprotonation of the C-3 methylene group by Et₃N.
-
Nucleophilic attack on the carbonyl carbon of DMF.
-
Sequential elimination of dimethylamine and decarboxylation.
Key Data:
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| 70–80°C, 8–10 h | DMF/Et₃N | 3,3′-Methylenebis derivatives | 60–77% |
Condensation Reactions
The compound participates in Knoevenagel condensation with aromatic aldehydes and malononitrile under reflux conditions. This forms pyrano[3,2-c]quinoline derivatives, which are pharmacologically relevant .
Mechanism:
-
Base-catalyzed activation of malononitrile.
-
Aldol-like condensation with aldehydes.
-
Cyclization via quinoline hydroxyl groups.
Example Reaction:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | Reflux in EtOH, Et₃N | 2-Amino-4-phenylpyrano[3,2-c]quinoline | 85% |
Methylation Reactions
Selective N-methylation occurs using methyl iodide (CH₃I) in dimethylformamide (DMF) at elevated temperatures .
Procedure:
-
Substrate treated with Na₂CO₃ and CH₃I in DMF at 190°C for 2 h.
-
Yields N-methyl derivatives with preserved hydroxyl functionality.
Data:
| Starting Material | Product | Yield | Source |
|---|---|---|---|
| 3,4-Dihydroxy-1-methylquinolin-2(1H)-one | 1,3,4-Trimethylquinolin-2(1H)-one | 68% |
Reduction Reactions
The ketone group at position 2 undergoes reduction using sodium borohydride (NaBH₄) in methanol, though competing side reactions limit utility .
Observations:
-
Partial reduction of the carbonyl group.
-
Complex product mixtures due to quinoline ring reactivity.
Solvent Effects
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
-
Ethanol facilitates condensation reactions by stabilizing intermediates .
Temperature Dependence
Stability and Competing Pathways
-
Oxidative degradation : Hydroxyl groups render the compound prone to oxidation under acidic conditions.
-
Tautomerization : Keto-enol tautomerism influences reactivity at positions 3 and 4 .
This compound's versatility in nucleophilic, condensation, and functionalization reactions underscores its value in synthesizing bioactive heterocycles. Further optimization of solvent systems and catalysts could expand its synthetic applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Quinolin-2(1H)-one derivatives vary in substituent type, position, and oxidation state. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Hydroxy vs. Methoxy Groups : The 3,4-dihydroxy substitution in the target compound may enhance polarity and metal-binding capacity compared to methoxy-substituted analogues (e.g., compound 34b), which exhibit CNS activity due to improved lipophilicity and sigma receptor binding .
- Amino Substituents: The 6-amino derivative () serves as a precursor for carboximidamide derivatives, highlighting the versatility of quinolinone scaffolds in synthetic chemistry.
Comparisons with Other Derivatives
- 5-Methoxy Derivatives : Synthesized via reductive amination and piperazinylpropyl modifications (e.g., compound 34b in ).
- 6-Amino Derivatives: Prepared via nitro-group reduction using hydrogen/Pd-C (e.g., compound 24 in ).
- 4-Hydroxy Derivatives : Synthesized via condensation of carboxaldehydes with diamines (e.g., compound 23 in ).
Table 2: Yield and Reaction Conditions
Target Compound
- Metal Chelation : Vicinal dihydroxy groups may enable antioxidant or enzyme inhibition roles.
- CNS Modulation : Similarity to sigma receptor agonists (e.g., compound 34b ).
Analogues
Preparation Methods
Intramolecular Friedel-Crafts Alkylation of N-(methoxyphenyl)-3-chloropropionamides
One reported method involves the intramolecular Friedel-Crafts alkylation of N-(methoxyphenyl)-3-chloropropionamides to yield hydroxy-3,4-dihydroquinolin-2(1H)-ones as intermediates. This method is advantageous for its relative simplicity and ability to form the quinoline ring system efficiently.
-
- Preparation of N-(methoxyphenyl)-3-chloropropionamides.
- Intramolecular Friedel-Crafts alkylation under acidic conditions.
- Subsequent functional group manipulations to achieve hydroxylation at positions 3 and 4.
Reaction of 4-Hydroxy-1-methylquinolin-2(1H)-one Derivatives
A common and practical synthetic route to this compound involves starting from 4-hydroxy-1-methylquinolin-2(1H)-one and introducing the additional hydroxyl group at position 3 via controlled oxidation or substitution reactions.
-
- Synthesis of 4-hydroxy-1-methylquinolin-2(1H)-one as a precursor.
- Selective hydroxylation at position 3 using appropriate oxidizing agents or nucleophilic substitution.
- Purification and characterization to confirm the dihydroxy substitution pattern.
Detailed Research Findings and Reaction Conditions
Synthesis via Friedel-Crafts Alkylation
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Preparation of N-(methoxyphenyl)-3-chloropropionamide | Chloropropionyl chloride with methoxyaniline derivatives | Formation of amide intermediate | Requires dry conditions |
| Intramolecular Friedel-Crafts alkylation | Lewis acid catalyst (e.g., AlCl3), inert atmosphere, controlled temperature | Cyclization to dihydroquinolinone | Monitor reaction progress closely to avoid overreaction |
| Hydroxylation | Oxidizing agents or nucleophilic substitution | Introduction of hydroxyl groups at 3 and 4 positions | Sensitive to oxidation, immediate derivatization recommended |
Cyclization of N-glycylanthranilates
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Preparation of N-glycylanthranilate with electron-acceptor substituent | Glycyl chloride derivatives, anthranilic acid derivatives | Formation of N-acyl radical intermediate | Electron-acceptor substituent critical for success |
| Cyclization | Heat or base catalysis | Quinoline ring closure | Side reactions possible if substituent absent |
Hydroxylation of 4-Hydroxy-1-methylquinolin-2(1H)-one
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Starting material synthesis | Known methods for 4-hydroxy-1-methylquinolin-2(1H)-one | Precursor for hydroxylation | Well-established protocols |
| Hydroxylation | Controlled oxidation (e.g., using KMnO4, or other mild oxidants) | Introduction of 3-hydroxyl group | Requires regioselective control |
| Purification | Chromatography, recrystallization | Pure this compound | Confirmed by NMR, IR spectroscopy |
Spectroscopic Characterization Supporting Synthesis
-
- Characteristic singlets for methyl group at ~2.35 ppm and aromatic protons between 6.5–7.5 ppm.
- Hydroxyl protons typically appear as broad signals due to hydrogen bonding.
- Carbonyl carbon observed near 160 ppm in ^13C-NMR.
-
- Strong absorption bands at ~1680–1700 cm⁻¹ for amide carbonyl.
- Broad bands around 3200–3500 cm⁻¹ indicating hydroxyl and NH groups.
These spectral features confirm the presence of the quinolinone core, methyl substitution, and dihydroxy functionalization.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Intramolecular Friedel-Crafts Alkylation | N-(methoxyphenyl)-3-chloropropionamides, Lewis acids | Cyclization | Simple, direct ring formation | Sensitive intermediates, oxidation issues |
| Cyclization of N-glycylanthranilates | N-glycylanthranilates with electron-acceptor substituents | Cyclization | Potentially efficient ring closure | Requires specific substituents, side reactions possible |
| Hydroxylation of 4-Hydroxy-1-methylquinolin-2(1H)-one | 4-Hydroxy-1-methylquinolin-2(1H)-one, oxidizing agents | Selective hydroxylation | Regioselective, scalable | Requires careful control of oxidation |
Q & A
Q. What are the common synthetic routes for 3,4-Dihydroxy-1-methylquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?
The compound can be synthesized via cyclization of N-methyl-2-aminobenzyl alcohol with acetic anhydride under reflux, yielding the quinoline core after purification. Alternatively, the Pictet-Spengler reaction using N-methyltryptamine and aldehydes under acidic catalysis provides regioselective control . Reaction efficiency depends on solvent choice (e.g., methanol for sodium borohydride reductions) and temperature optimization. Industrial-scale synthesis employs continuous flow reactors to enhance purity and reduce waste .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- NMR : H and C NMR confirm substitution patterns (e.g., methyl group at position 1, hydroxyls at 3 and 4).
- IR : Carbonyl stretch (~1650–1700 cm) and hydroxyl bands (~3200–3500 cm) validate functional groups.
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 191 for CHNO) confirm molecular weight .
Q. How do hydroxyl groups at positions 3 and 4 affect the compound’s solubility and bioavailability?
The dihydroxy groups enhance hydrophilicity, improving aqueous solubility but potentially reducing membrane permeability. Bioavailability studies in mice suggest that methyl substitution at position 1 stabilizes the molecule against metabolic degradation, as observed in derivatives with antidepressant activity .
Advanced Research Questions
Q. How can stereochemistry and regioselectivity be controlled during the synthesis of hydroxylated quinolinone derivatives?
Regioselectivity is achieved via directing groups (e.g., methyl at position 1) and catalyst choice. For example, Lewis acids (e.g., BF) in Pictet-Spengler reactions favor cis-dihydroxy configurations . Chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) can induce stereocontrol, as seen in asymmetric dihydroquinazolinone syntheses .
Q. How do structural modifications at positions 3 and 4 influence biological activity, particularly in receptor binding assays?
Derivatives with electron-withdrawing groups (e.g., chlorine at position 5) show enhanced sigma receptor agonism, reducing recovery time in murine coma models . Hydroxyl groups at 3 and 4 increase hydrogen-bonding potential, critical for SIRT1 inhibition (e.g., MHY2251’s binding to the enzyme’s catalytic domain) . Quantitative SAR (QSAR) models correlate substituent electronegativity with binding affinity .
Q. What are the challenges in achieving selective oxidation/reduction of functional groups in dihydroxyquinolinones?
Competing oxidation of hydroxyl groups versus the quinoline ring complicates selectivity. For example, potassium permanganate in acidic conditions oxidizes the quinoline core to diones, while milder agents (e.g., TEMPO/NaOCl) selectively oxidize alcohols . Reduction of the carbonyl group (e.g., NaBH) requires protecting hydroxyls to prevent side reactions .
Q. What in silico methods predict binding affinity for derivatives targeting proteins like SIRT1?
Molecular docking (AutoDock Vina) and molecular dynamics simulations assess interactions with SIRT1’s NAD-binding site. Pharmacophore models prioritize derivatives with meta-hydroxyl groups and planar quinoline cores, as validated in MHY2251’s design . Machine learning (e.g., random forest models) trained on kinase inhibition datasets can predict off-target effects .
Data Contradictions and Resolution
- Synthetic Yield Variability : Pictet-Spengler reactions () report higher yields (~80%) than cyclization methods (~60%), but scalability differs. Industrial flow reactors optimize reproducibility .
- Receptor Binding Specificity : Sigma receptor agonists () show conflicting results in in vitro vs. in vivo assays due to metabolite interference. Radioligand binding assays (e.g., H-DTG displacement) clarify target engagement .
Methodological Recommendations
- Synthesis : Use automated flow reactors for scalable, high-purity production .
- Characterization : Combine XRD (for crystallinity) with 2D NMR (COSY, HSQC) to resolve stereoisomers .
- Biological Assays : Pair in vitro receptor binding with in vivo forced-swim tests to validate antidepressant activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
